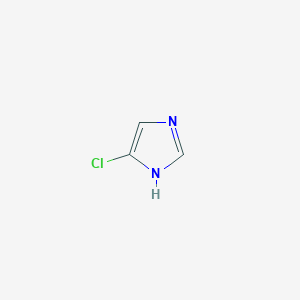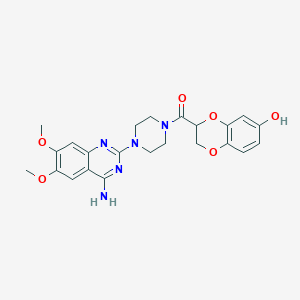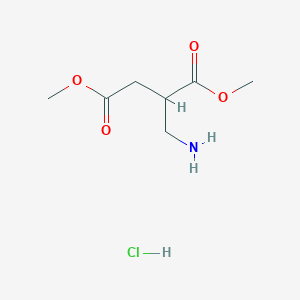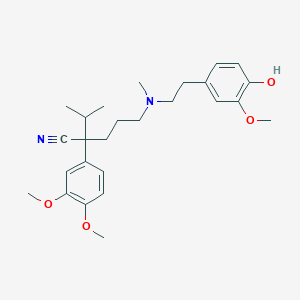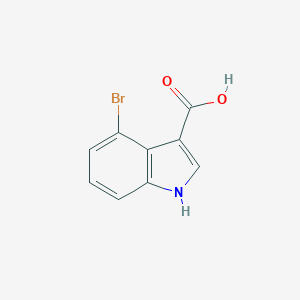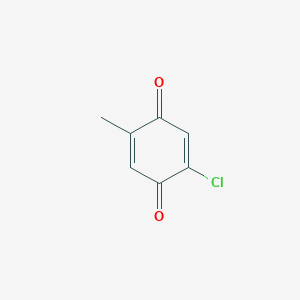
2-Chloro-5-méthyl-1,4-benzoquinone
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fabrication de colorants
Les quinones, y compris la 2-chloro-5-méthyl-1,4-benzoquinone, sont une classe de composés organiques cycliques caractérisés par un cycle saturé (C6) qui contient deux atomes d'oxygène liés à des carbonyles et qui présentent une conjugaison suffisante pour afficher la couleur . Elles sont utilisées dans la fabrication de colorants en raison de leurs propriétés de couleur . Elles affichent une meilleure teinture, stabilité, luminosité et solidité par rapport aux autres colorants naturels alternatifs .
Applications antimicrobiennes
Les naphtoquinones, une classe de quinones, se sont avérées avoir des propriétés antimicrobiennes . La modification chimique des naphtoquinones, y compris l'introduction d'amines, d'acides aminés, de furane, de pyrane, de pyrazole, de triazole, d'indole, entre autres groupes chimiques, améliore leurs propriétés pharmacologiques .
Applications antitumorales
Les naphtoquinones se sont également avérées avoir des propriétés antitumorales . Elles ont été considérées pour des études plus approfondies afin de fournir des médicaments efficaces pour le traitement du cancer .
Synthèse de dérivés chlorés de la prénylnaphtohydroquinone
La 2-chloro-1,4-benzoquinone peut être utilisée dans la préparation de dérivés chlorés de la prénylnaphtohydroquinone .
Oxydation catalysée par la lignine peroxydase
Elle se forme lors de l'oxydation catalysée par la lignine peroxydase du 2-chloro-1,4-diméthoxybenzène .
Déchloration pour obtenir le 1,2,4-trihydroxybenzène
La 2-chloro-1,4-benzoquinone, par déchloration, donne le 1,2,4-trihydroxybenzène
Mécanisme D'action
Target of Action
It’s known that quinones, in general, can interact with various biological targets, including enzymes and other proteins, through processes such as redox cycling and alkylation .
Mode of Action
Quinones are known to undergo redox cycling, where they can accept electrons and get reduced to semiquinones, and then get oxidized back to quinones. This process can generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells .
Biochemical Pathways
2-Chloro-5-methyl-1,4-benzoquinone is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .
Pharmacokinetics
The pharmacokinetics of quinones can be influenced by factors such as their lipophilicity, which can affect their absorption and distribution, and their reactivity, which can affect their metabolism and excretion .
Result of Action
The generation of ros through the redox cycling of quinones can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and dna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-1,4-benzoquinone. Factors such as pH, temperature, and the presence of other substances can potentially affect the stability and reactivity of quinones .
Analyse Biochimique
Biochemical Properties
Quinones, the class of compounds to which it belongs, are known to be electron carriers playing a role in photosynthesis . They commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Molecular Mechanism
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . This suggests that 2-Chloro-5-methyl-1,4-benzoquinone may interact with biomolecules in a similar manner.
Propriétés
IUPAC Name |
2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBEGIHROOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173572 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19832-87-2 | |
| Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




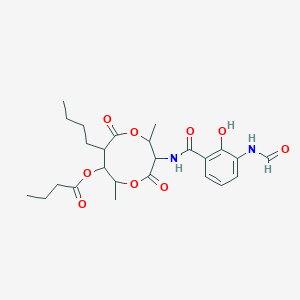
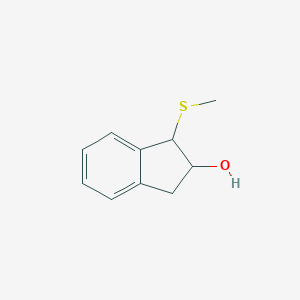
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B20589.png)
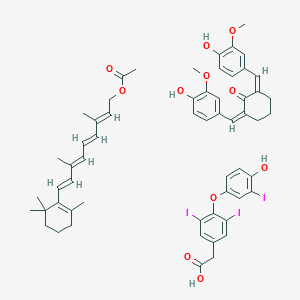
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)


